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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ACHN-975 trifluoroacetate

(TFA), a novel LpxC inhibitor, against multidrug-resistant (MDR) Gram-negative bacteria, with a

focus on its performance relative to established antibiotics. ACHN-975 demonstrated potent

activity against a range of clinically important pathogens, although its development was halted

due to safety concerns. This document summarizes the available preclinical data, offering

valuable insights for the ongoing development of new antibacterial agents.

Executive Summary
ACHN-975 is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-

acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, the

anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1]

[2] This novel mechanism of action confers activity against many bacterial strains resistant to

conventional antibiotics.[1] Preclinical studies highlighted its particular potency against

Pseudomonas aeruginosa, including multidrug-resistant isolates.[1][3] While showing promise,
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the clinical development of ACHN-975 was discontinued during Phase 1 trials due to a dose-

limiting cardiovascular toxicity, specifically transient hypotension without tachycardia.

Comparative In Vitro Efficacy
ACHN-975 has demonstrated significant in vitro activity against a variety of Gram-negative

bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) observed for P.

aeruginosa.

Table 1: In Vitro Activity of ACHN-975 against
Pseudomonas aeruginosa

Strain Type ACHN-975 MIC (µg/mL)

MIC Range ≤0.06 - 2

MIC₅₀ 0.06

MIC₉₀ 0.25

Data sourced from studies on a panel of P.

aeruginosa isolates, including multidrug-

resistant strains.

Table 2: Comparative In Vitro Activity of ACHN-975 and
Other Antibiotics against Specific P. aeruginosa Strains
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Strain
ACHN-975 MIC
(µg/mL)

Levofloxacin MIC
(µg/mL)

Meropenem MIC
(µg/mL)

APAE1136 0.12 0.5 Not Reported

APAE1232 0.06 Not Reported 0.25

APAE1064 0.06 Not Reported 0.5

This table highlights

the potency of ACHN-

975 in direct

comparisons against

specific P. aeruginosa

isolates.

Table 3: In Vitro Activity of ACHN-975 against
Enterobacteriaceae

Organism ACHN-975 MIC (µg/mL)

Enterobacteriaceae spp. (general) MIC₉₀: 1

Specific MIC₅₀ and MIC₉₀ values for multidrug-

resistant E. coli and K. pneumoniae strains are

not readily available in the provided search

results.

Studies have indicated that ACHN-975 has better antibacterial activity against both susceptible

and resistant P. aeruginosa compared to clinically used antibiotics such as tobramycin,

ciprofloxacin, ceftazidime, and imipenem.

Time-Kill Kinetics
Time-kill assays demonstrated that ACHN-975 exhibits concentration-dependent bactericidal

activity against P. aeruginosa. A significant reduction in bacterial colony-forming units (CFU)

was observed within the first few hours of exposure. Against E. coli and Klebsiella pneumoniae,

its activity was described as more time-dependent.
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In Vivo Efficacy
In a neutropenic mouse thigh infection model using P. aeruginosa ATCC 27853, ACHN-975

demonstrated dose-dependent bactericidal activity. Single intraperitoneal doses of 5, 10, and

30 mg/kg resulted in a steady reduction in bacterial titers within the first 4 hours post-treatment.

Mechanism of Action: LpxC Inhibition
ACHN-975 targets the LpxC enzyme, which catalyzes the first committed and essential step in

the lipid A biosynthesis pathway. By inhibiting LpxC, ACHN-975 prevents the formation of lipid

A, leading to the disruption of the outer membrane integrity of Gram-negative bacteria and

subsequent cell death.
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Caption: Inhibition of the Lipid A biosynthesis pathway by ACHN-975.

Experimental Protocols
Detailed experimental protocols for the studies cited are outlined below.

Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution

Preparation of Antimicrobial Agent: A stock solution of ACHN-975 TFA is prepared and

serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate

to achieve a range of final concentrations.
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Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies

are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which is

then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL

in each well.

Inoculation and Incubation: The prepared bacterial suspension is added to each well of the

microtiter plate containing the antimicrobial dilutions. The plate is then incubated at 35-37°C

for 16-20 hours.

MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent

that completely inhibits visible bacterial growth.

Neutropenic Mouse Thigh Infection Model
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide.

Infection: A standardized inoculum of the test organism (e.g., P. aeruginosa) is injected into

the thigh muscle of the neutropenic mice.

Treatment: At a specified time post-infection, ACHN-975 TFA or a vehicle control is

administered, typically via intraperitoneal or subcutaneous injection, at various single or

multiple doses.

Assessment of Bacterial Burden: At selected time points after treatment, mice are

euthanized, and the thigh muscles are aseptically removed and homogenized. The

homogenates are serially diluted and plated on appropriate agar to determine the number of

CFU per gram of tissue.

Data Analysis: The efficacy of the treatment is evaluated by comparing the bacterial burden

in the treated groups to the control group.
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Caption: General experimental workflow for in vitro and in vivo efficacy testing.

Conclusion
ACHN-975 TFA demonstrated promising preclinical efficacy against multidrug-resistant Gram-

negative bacteria, particularly P. aeruginosa, through a novel mechanism of action. Its potent in

vitro and in vivo activity underscore the potential of LpxC as a valuable target for new antibiotic

development. While the clinical progression of ACHN-975 was halted due to safety concerns,

the data gathered from its preclinical evaluation provide a valuable foundation for the design

and development of future LpxC inhibitors with an improved therapeutic window. The

comparative data presented in this guide can aid researchers in the strategic development of

next-generation antibiotics to combat the growing threat of antimicrobial resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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